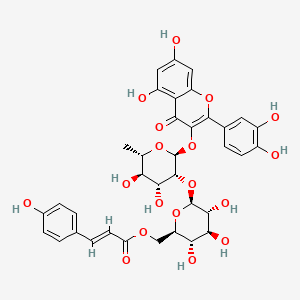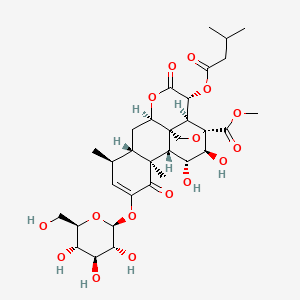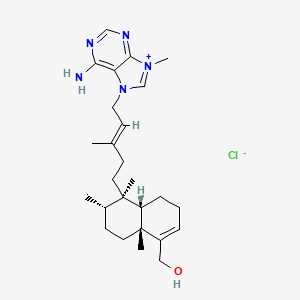
Quercetin-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Quercetin-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside, also known as isoquercitrin coumarate, involves multiple steps starting from commercially available quercetin. The process includes regioselective benzylation, selective β-glycosylation, acylation, and final debenzylation via catalytic transfer hydrogenation (Ren et al., 2011).
Molecular Structure Analysis
The molecular structure of quercetin glycosides, including this compound, features a quercetin aglycone linked to sugar moieties and acyl groups. The specific arrangement and types of sugars, as well as the position of the p-coumaroyl group, play a crucial role in defining its chemical behavior and biological activity. The structure is often elucidated using NMR and mass spectrometry techniques.
Chemical Reactions and Properties
Quercetin glycosides undergo various chemical reactions, primarily hydrolysis, which can lead to the release of quercetin and sugar components under specific conditions. The presence of the p-coumaroyl group may influence its reactivity and stability, affecting its antioxidant and metal-chelating abilities. For instance, glycosylation impacts quercetin's antioxidant activity and its ability to chelate iron, which is significant for understanding its pharmacological essence (Omololu et al., 2011).
Applications De Recherche Scientifique
Flavonoid Composition and Isolation
Identification in Plant Species : Quercetin-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside has been identified in various plant species. For example, it was isolated from the aerial parts of Ochradenus baccatus along with other new flavonoids, demonstrating the diversity of flavonoid composition in plants (Barakat et al., 1991).
Role in Medicinal Plants : This compound has also been isolated from medicinal plants like Rhamnus petiolaris and Aconitum napellus subsp. neomontanum, suggesting its potential importance in traditional and herbal medicine (Ozipek et al., 1994); (Fico et al., 2001).
Biochemical Synthesis and Applications
Synthetic Production : The efficient synthesis of quercetin 3-O-[6″-O-(trans-p-coumaroyl)]-β-D-glucopyranoside, which has antihypertensive, antidiabetic, and tyrosinase inhibitory activities, has been reported, highlighting its pharmaceutical significance (Ren et al., 2011).
Inhibition of Enzymes : Studies have shown that certain quercetin acylglycosides can inhibit yeast alcohol dehydrogenase, suggesting potential applications in biochemical research and pharmaceutical development (Manir et al., 2012).
Orientations Futures
The future research directions for Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside could involve further exploration of its antioxidant, antihypertensive, antidiabetic, and tyrosinase inhibitory activities . Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications .
Mécanisme D'action
Target of Action
It’s known that quercetin derivatives often interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The compound has been found to interact with its targets through the formation of hydrogen bonds . This interaction can affect various biological processes, such as the glycation process .
Biochemical Pathways
It’s known that quercetin derivatives often influence pathways related to oxidative stress, inflammation, and glucose metabolism .
Pharmacokinetics
It’s known that quercetin derivatives are often soluble in dmso, methanol, and acetone water solution , which may impact their bioavailability.
Result of Action
Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside has been found to exhibit inhibitory activity against α-glucosidase and glycation . This suggests that the compound may have potential therapeutic effects in conditions such as diabetes mellitus .
Action Environment
It’s known that the compound is photosensitive , suggesting that light exposure may affect its stability and activity.
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36O18/c1-14-26(43)30(47)34(54-35-31(48)29(46)27(44)23(52-35)13-49-24(42)9-4-15-2-6-17(37)7-3-15)36(50-14)53-33-28(45)25-21(41)11-18(38)12-22(25)51-32(33)16-5-8-19(39)20(40)10-16/h2-12,14,23,26-27,29-31,34-41,43-44,46-48H,13H2,1H3/b9-4+/t14-,23+,26-,27+,29-,30+,31+,34+,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMKTLJKBSXMMR-WLKGHKDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143061-65-8 | |
| Record name | Quercetin-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143061658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUERCETIN-3-O-(6'''-TRANS-P-COUMAROYL-2''-GLUCOSYL)RHAMNOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PGL6583N7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3s)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1247783.png)



![1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-](/img/structure/B1247792.png)
